

ethyl (2S)-2-hydroxypent-4-enoate CAS number

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Compound of Interest

Compound Name: ethyl (2S)-2-hydroxypent-4-enoate

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An In-depth Technical Guide to **Ethyl (2S)-2-hydroxypent-4-enoate**

CAS Number: 157920-22-4

This technical guide provides a comprehensive overview of **ethyl (2S)-2-hydroxypent-4-enoate**, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl (2S)-2-hydroxypent-4-enoate is an α -hydroxy ester with a terminal alkene group, making it a versatile precursor for a variety of more complex molecules.^[1] Its chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	[2][3][4]
Molecular Weight	144.17 g/mol	[1][2][3][4]
IUPAC Name	ethyl 2-hydroxypent-4-enoate	[4]
Synonyms	Ethyl 2-Hydroxy-4-pentenoate	[2]
Boiling Point (Predicted)	191.2 ± 20.0 °C	[5]
Density (Predicted)	1.025 ± 0.06 g/cm ³	[5]
Topological Polar Surface Area	46.53 Å ²	[2]
LogP	0.4865	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]
SMILES	C=CCC(O)C(OCC)=O	[2]
InChI Key	BHBWGDPROGTKMS-UHFFFAOYSA-N	[1]

Spectroscopic Data

Key spectroscopic data for the characterization of ethyl 2-hydroxypent-4-enoate are provided below.

Type	Data
¹ H NMR (CDCl ₃)	δ 5.80 (dddd, J = 17.2, 10.2, 7.2 Hz, 1H, CH ₂ =CH), 4.31–4.19 (m, 3H, OCH ₂ CH ₃ and OH), 1.30 (t, J = 7.1 Hz, 3H, CH ₃)[1]

Experimental Protocols

Several synthetic routes for ethyl 2-hydroxypent-4-enoate have been reported. The following are detailed methodologies for key synthetic procedures.

Synthesis via Tin-Mediated Reaction

This method involves the reaction of ethyl glyoxylate with allyl bromide and powdered tin.

Experimental Protocol:

- To a suspension of powdered tin in ethanol, add ethyl glyoxylate and allyl bromide.
- Subject the reaction mixture to sonication at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 2-hydroxypent-4-enoate as a colorless oil.

Synthesis via Reaction with Allyltrimethylsilane

This method utilizes a Lewis acid catalyst for the reaction between ethyl 2-oxoacetate and allyltrimethylsilane.^[1]

Experimental Protocol:

- Dissolve ethyl 2-oxoacetate and allyltrimethylsilane in dichloromethane in a round-bottom flask under an inert atmosphere.
- Add boron trifluoride diethyl etherate as a catalyst to the solution at room temperature.^[1]
- Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.^[1]

- After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the final product.

Applications in Research and Development

Ethyl (2S)-2-hydroxypent-4-enoate serves as a versatile intermediate in various scientific applications.

- **Organic Synthesis:** It is a key building block for the synthesis of more complex molecules and natural products.^[1] It can be a precursor for silylated derivatives, which offer improved stability and lipophilicity.^[1]
- **Drug Development:** The compound and its derivatives are being investigated for their potential therapeutic properties.^[1] Studies have explored its potential anticancer and anti-inflammatory activities.^[1] Some research suggests it may inhibit cancer cell proliferation by modulating specific signaling pathways.^[1]
- **Industrial Chemistry:** It is utilized in the production of polymers and resins.^[1]

Metabolic and Enzymatic Interactions

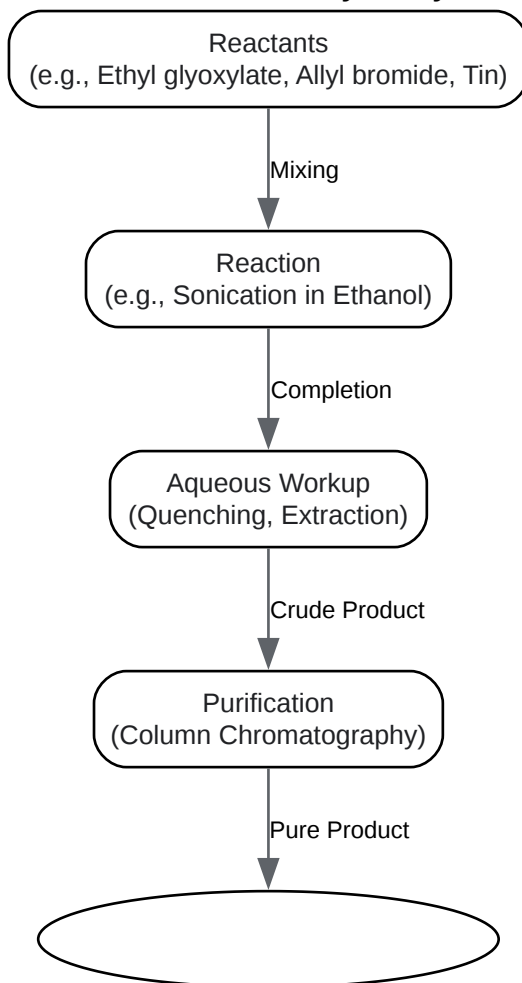
The metabolic fate of ethyl 2-hydroxypent-4-enoate can involve enzymatic transformations. Esterases and oxidoreductases can hydrolyze the ester bond and facilitate oxidation-reduction reactions, respectively.^[1] These metabolic processes can lead to the formation of bioactive metabolites.^[1]

Visualizations

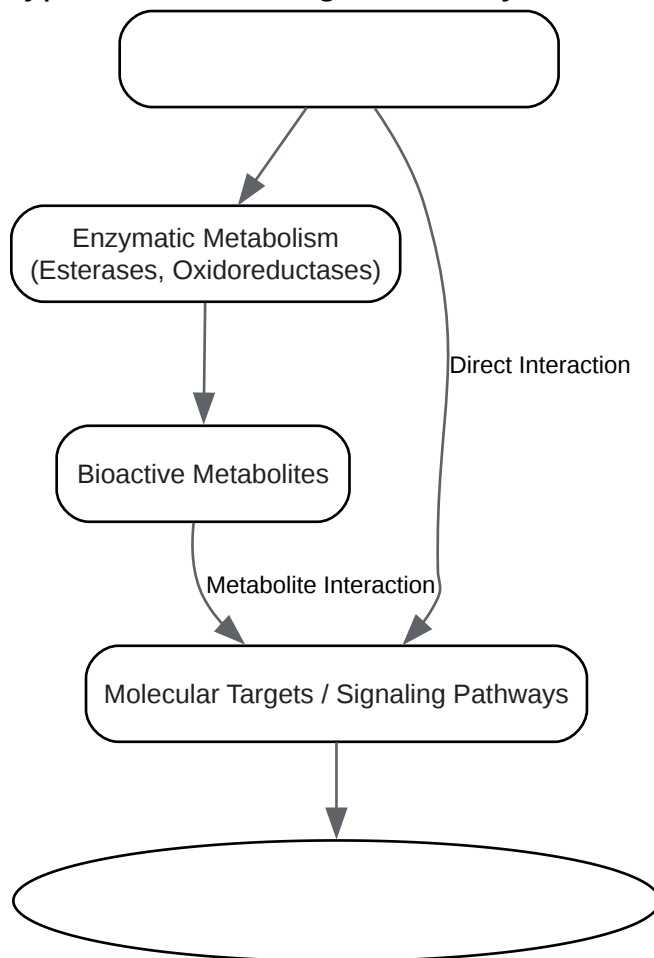
Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of ethyl 2-hydroxypent-4-enoate.

General Synthetic Workflow for Ethyl 2-hydroxypent-4-enoate



Hypothesized Biological Activity Pathway



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